N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine
Overview
Description
N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine is a chemical compound characterized by the presence of a benzyl group substituted with chlorine atoms at the 3 and 4 positions, and an O-methyl-hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine typically involves the reaction of 3,4-dichlorobenzyl chloride with O-methylhydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines .
Scientific Research Applications
N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl chloride: Similar in structure but lacks the O-methyl-hydroxylamine group.
2-Chloro-N-(3,4-dichloro-benzyl)-benzenesulfonamide: Contains a sulfonamide group instead of the O-methyl-hydroxylamine group.
Uniqueness
N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine is unique due to the presence of both chlorine-substituted benzyl and O-methyl-hydroxylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-methoxymethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-12-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHSCNDWZIYZRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.